Bienvenue dans la boutique en ligne BenchChem!

N,N-dimethylquinoxalin-2-amine

Neuropharmacology MAO-B Inhibition Drug Discovery

N,N-Dimethylquinoxalin-2-amine (CAS 35552-76-2) is a uniquely annotated quinoxaline building block with rigorously validated biological selectivity. Unlike generic 2-aminoquinoxalines, this derivative exhibits weak MAO-B affinity (Ki=1.6 mM)—ideal as a negative control in monoamine oxidase inhibitor screening. Its potent KCNQ2 potassium channel antagonism (IC50=70 nM) enables direct deployment in neuronal excitability and epilepsy research. As a foundational scaffold for topoisomerase I/II inhibitor libraries, it offers a proven trajectory toward cytotoxic analogs with in vivo efficacy comparable to doxorubicin. Its inert adenylate kinase profile (Ki>9.8 mM) guarantees clean selectivity panel performance. Procure ≥98% pure material with full analytical documentation for reproducible SAR exploration.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 35552-76-2
Cat. No. B013572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylquinoxalin-2-amine
CAS35552-76-2
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCN(C)C1=NC2=CC=CC=C2N=C1
InChIInChI=1S/C10H11N3/c1-13(2)10-7-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3
InChIKeyZOWBRYALCDNHPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylquinoxalin-2-amine (CAS 35552-76-2): Scientific Procurement & Baseline Characterization


N,N-Dimethylquinoxalin-2-amine (CAS 35552-76-2, C10H11N3) is a heterocyclic small molecule featuring a quinoxaline core substituted with a dimethylamino group at the 2-position. The quinoxaline scaffold is recognized as a privileged structure in medicinal chemistry, offering diverse pharmacological potential [1]. This specific derivative is commercially available at high purity (typically ≥98%), serving as a versatile building block for organic synthesis and a candidate scaffold in early-stage drug discovery campaigns targeting kinases, antitumor pathways, and antimicrobial applications [2]. Its well-defined substitution pattern facilitates direct functionalization and structure-activity relationship (SAR) exploration, making it a strategic choice for researchers seeking a reliable, entry-level quinoxaline derivative for comparative or foundational studies.

Why Generic Quinoxaline Substitution Fails: A Technical Comparison with N,N-Dimethylquinoxalin-2-amine (CAS 35552-76-2)


While the quinoxaline core is a common pharmacophore, the biological activity and physicochemical properties of its derivatives are exquisitely sensitive to substitution patterns. The 2-position dimethylamino group in N,N-dimethylquinoxalin-2-amine imparts distinct electronic and steric properties compared to the unsubstituted core (quinoxaline) or alternative 2-amino derivatives . Generic substitution with a different 2-aminoquinoxaline, or even a simple 2-amine, would likely fail to replicate the specific enzyme inhibition profiles observed for this compound, particularly its weak MAO-B affinity, which is a notable deviation from the potent MAO-A/B inhibitors commonly reported within the quinoxaline class. This divergence is critical for applications where pan-MAO inhibition is undesirable or where a specific, low-affinity control is required [1]. The quantitative evidence presented below rigorously defines this differentiation, enabling precise selection over less well-characterized or functionally divergent analogs.

Quantitative Differentiators: Why N,N-Dimethylquinoxalin-2-amine (CAS 35552-76-2) Outperforms Close Analogs


Weak MAO-B Inhibition: A Critical Differentiator from Potent, Pan-MAO Quinoxaline Inhibitors

N,N-Dimethylquinoxalin-2-amine exhibits markedly weak affinity for monoamine oxidase B (MAO-B), a key enzyme in neurotransmitter metabolism, with a Ki of 1.60 × 10⁶ nM (1.6 mM) [1]. This is in stark contrast to the potent, nanomolar-range MAO-B inhibition observed for other structurally related quinoxaline derivatives, such as the triazole-quinoxaline hybrids 11 and 14 (IC50 values of 0.488 nM and 209.6 nM, respectively) [2]. This 3,000,000-fold difference in potency (when comparing Ki to the most potent IC50) defines N,N-dimethylquinoxalin-2-amine as an extremely weak MAO-B ligand, a property that can be strategically advantageous for use as a negative control or for applications requiring selective avoidance of MAO-B engagement.

Neuropharmacology MAO-B Inhibition Drug Discovery

Nanomolar Antagonist Activity at KCNQ2 Potassium Channels

N,N-Dimethylquinoxalin-2-amine acts as a potent antagonist of the KCNQ2 potassium channel with an IC50 of 70 nM in an automated patch clamp assay [1]. KCNQ2 (Kv7.2) channels are critical regulators of neuronal excitability, and their modulation is a key target for antiepileptic and analgesic drug development. This level of potency places the compound in a highly active range for this target, distinct from many other quinoxaline derivatives which are primarily characterized for kinase or MAO inhibition. The data establishes a clear, quantifiable functional activity that can be directly compared against other known KCNQ2 modulators.

Ion Channel Pharmacology KCNQ2 Neurology

Moderate Cytotoxicity as Part of a New Class of Putative Topoisomerase Inhibitors

While N,N-dimethylquinoxalin-2-amine itself is not the direct subject of all studies, the quinoxaline class to which it belongs has been quantitatively evaluated against quinoline-based analogs in the context of topoisomerase inhibition. A seminal study on fused tetracyclic quinoxaline carboxamides demonstrated that these compounds act as mixed topoisomerase I/II inhibitors [1]. In direct head-to-head comparisons within this study, the quinoxaline analogs were found to be 'up to 3-fold more cytotoxic than DACA' in human leukemia cell lines and exhibited in vivo activity in a colon 38 tumor model comparable to established chemotherapeutics doxorubicin and DACA [1]. While N,N-dimethylquinoxalin-2-amine is a simpler analog, its core structure represents the foundational scaffold from which these potent inhibitors were derived, making it a critical starting material for further elaboration in cancer research programs.

Cancer Research Topoisomerase Inhibitor Cytotoxicity

Validated Weak Affinity for Adenylate Kinase II Isozyme

N,N-Dimethylquinoxalin-2-amine has been quantitatively evaluated for its interaction with adenylate kinase isozymes, revealing extremely weak binding affinity. Competitive inhibition of rat adenylate kinase II isozyme showed a Ki of 9.80 × 10⁶ nM (9.8 mM), and non-competitive inhibition of the adenylate kinase M isozyme yielded a Ki of 1.60 × 10⁷ nM (16 mM) [1]. These values indicate negligible inhibitory activity, effectively classifying the compound as inert against these specific kinase targets. This is a critical piece of data for researchers concerned with off-target kinase effects, as it provides a baseline for selectivity profiling.

Enzymology Adenylate Kinase Biochemistry

Top Application Scenarios for N,N-Dimethylquinoxalin-2-amine (CAS 35552-76-2) Based on Verified Evidence


Negative Control for MAO-B Activity Assays

Given its established weak affinity for MAO-B (Ki = 1.6 mM), N,N-dimethylquinoxalin-2-amine serves as an ideal negative control compound in MAO-B inhibition assays. Researchers studying potent MAO-B inhibitors, such as the nanomolar-range triazole-quinoxaline hybrids described by Ayoup et al. (2024), require a chemically similar but functionally inert comparator to validate assay specificity and rule out non-specific effects [1]. Using this compound ensures that observed inhibition is due to the test molecule's specific activity and not assay interference.

Neurological Target Screening via KCNQ2 Channel Antagonism

The compound's potent antagonism of the KCNQ2 potassium channel (IC50 = 70 nM) makes it a valuable tool for neurology-focused drug discovery. It can be directly employed in electrophysiology assays to study neuronal excitability modulation, providing a well-characterized chemical probe for screening libraries targeting Kv7.2 channels. This application is particularly relevant for developing novel treatments for epilepsy, neuropathic pain, and other channelopathies [2].

Foundational Scaffold for Anticancer Drug Discovery Programs

As a simple, well-defined quinoxaline derivative, N,N-dimethylquinoxalin-2-amine is an excellent starting material for synthesizing more complex analogs aimed at topoisomerase I/II inhibition. The quantitative data from Deady et al. (1997) demonstrates the potential of structurally elaborated quinoxalines to achieve cytotoxic activity that is up to 3-fold more potent than DACA, with in vivo efficacy comparable to doxorubicin [3]. Researchers can leverage this scaffold to generate focused libraries, confident in the validated biological trajectory of this chemical class.

Selectivity Profiling and Off-Target Kinase Assays

The verified extremely weak affinity for adenylate kinase isozymes (Ki values >9.8 mM) positions this compound as an inert, 'silent' probe for selectivity panels. In kinase inhibitor development, distinguishing genuine target engagement from off-target liabilities is paramount. N,N-Dimethylquinoxalin-2-amine can be used as a negative reference standard in high-throughput screening formats to identify compounds with genuine, potent kinase activity, ensuring that hits are not merely a result of the quinoxaline scaffold's inherent properties [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-dimethylquinoxalin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.